molecular formula C20H20ClN3O2 B11593693 (3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11593693
M. Wt: 369.8 g/mol
InChI Key: YPUCXGMKFTYSSD-UHFFFAOYSA-N
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Description

(3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines a chlorinated phenyl group, a morpholine moiety, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indolone core, followed by the introduction of the morpholine moiety and the chlorinated phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and the yield of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C20H20ClN3O2/c1-14-6-7-15(12-17(14)21)22-19-16-4-2-3-5-18(16)24(20(19)25)13-23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3

InChI Key

YPUCXGMKFTYSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCOCC4)Cl

Origin of Product

United States

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